4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Overview
Description
This compound, also known as 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid , is a chemical compound with the molecular formula C19H21NO4 . It is related to benzoic acid, with additional functional groups attached to the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, two phenyl rings, and a (2-methylpropan-2-yl)oxycarbonylamino group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.4 g/mol . Its exact mass and monoisotopic mass are 327.14705815 g/mol . It has a topological polar surface area of 75.6 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its XLogP3 is 3.4 . The predicted boiling point is 482.5±35.0 °C and the predicted density is 1.238±0.06 g/cm3 .Scientific Research Applications
Oxidative Cleavage Studies
Research by Rao and Pritzkow (1987) on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons revealed the formation of α-dicarbonyl compounds and benzoic acid derivatives under oxidative conditions. These findings highlight the potential of such compounds in understanding oxidative processes and the formation of benzoic acid derivatives in chemical reactions Rao & Pritzkow, 1987.
Host-Guest Complexation
Kean et al. (1999) investigated the complexation of aromatic carboxylic acids, including benzoic acid derivatives, by β-Cyclodextrins in aqueous solutions. This study provides insights into the potential applications of benzoic acid derivatives in the development of host-guest systems for drug delivery and molecular recognition Kean et al., 1999.
Crystal Structure Analysis
Tzimopoulos et al. (2010) focused on the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, which bear resemblance to the structural framework of the compound . Such studies are crucial for understanding the physicochemical properties and potential applications in materials science and coordination chemistry Tzimopoulos et al., 2010.
Metabolic Pathway Elucidation
Hvenegaard et al. (2012) identified the metabolic pathways of a novel antidepressant involving benzoic acid derivatives, showcasing the importance of such compounds in pharmaceutical metabolism and drug design. This research could provide a framework for understanding the metabolic pathways and potential biological activities of similar compounds Hvenegaard et al., 2012.
Repellency Studies
Jakubas et al. (1992) explored the avian repellency of coniferyl and cinnamyl derivatives, closely related to benzoic acid derivatives. Such studies are significant for developing environmentally friendly pest repellents and understanding the ecological roles of these compounds Jakubas et al., 1992.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-5-4-6-16(11-13)14-7-9-15(10-8-14)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVUKKPHMYWXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132225 | |
Record name | 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
193151-98-3 | |
Record name | 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193151-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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